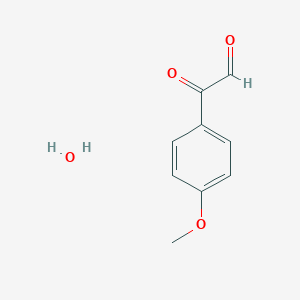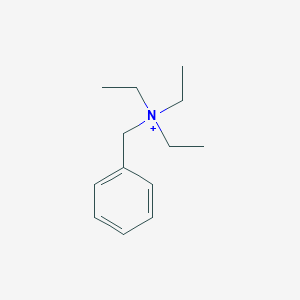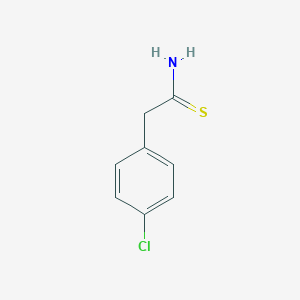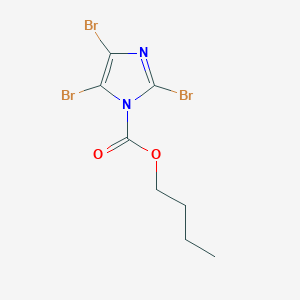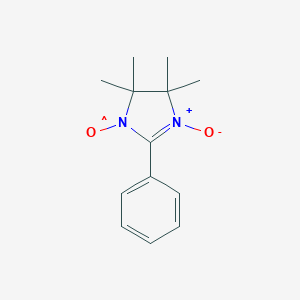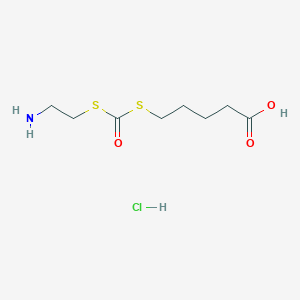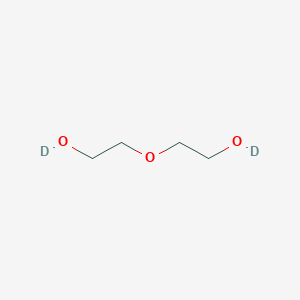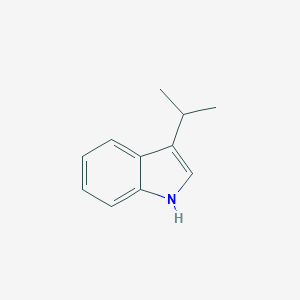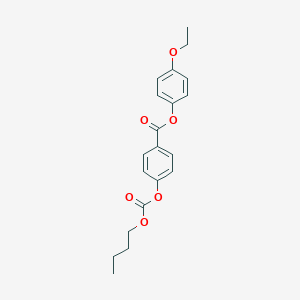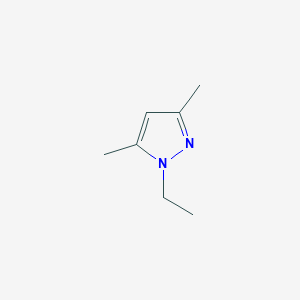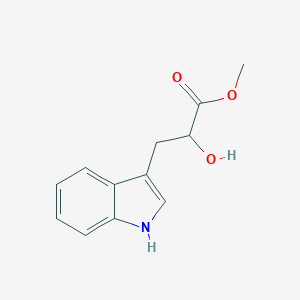
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. This compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and industry.
科学的研究の応用
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been studied for its potential use as a plant growth regulator and as a fungicide. In industry, this compound has been studied for its potential use in the synthesis of various organic compounds.
作用機序
The mechanism of action of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.
生化学的および生理学的効果
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has limitations. It is relatively unstable and can degrade over time. It is also difficult to administer in vivo due to its poor solubility in water.
将来の方向性
There are several future directions for the study of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate. One direction is to further study its potential applications in medicine, agriculture, and industry. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, more research is needed to optimize its synthesis method and improve its stability and solubility. Finally, future studies should focus on identifying new derivatives of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate with improved properties for various applications.
合成法
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate can be synthesized using various methods such as the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and the Madelung synthesis. The Fischer indole synthesis is the most commonly used method for synthesizing Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate. This method involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst.
特性
CAS番号 |
18372-16-2 |
|---|---|
製品名 |
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate |
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)11(14)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3 |
InChIキー |
YHKXBTJWCNPFQV-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)O |
正規SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



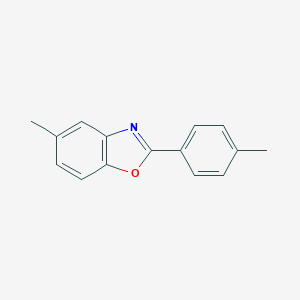
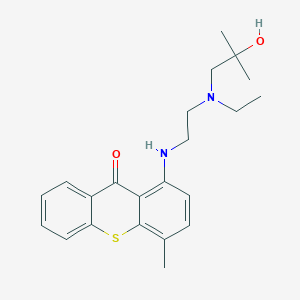
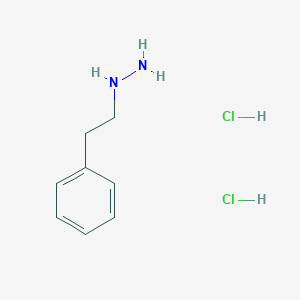
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
